Cas no 1805142-12-4 (Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
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- インチ: 1S/C10H12F2N2O2/c1-3-16-10(15)8-6(13)4-5(2)7(14-8)9(11)12/h4,9H,3,13H2,1-2H3
- InChIKey: DCKMRUQQPQOIPP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=CC(=C(C(=O)OCC)N=1)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 65.2
Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065351-1g |
Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate |
1805142-12-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 関連文献
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Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylateに関する追加情報
Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS No. 1805142-12-4): A Comprehensive Overview
Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS No. 1805142-12-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. Its molecular structure, incorporating both amino and carboxylate functional groups, along with a difluoromethyl substituent, makes it a versatile intermediate in the synthesis of more complex molecules.
The significance of this compound lies in its utility as a building block for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of pyridine-based derivatives, which are known for their broad spectrum of biological activities. Specifically, the presence of the difluoromethyl group enhances the metabolic stability and binding affinity of the resulting compounds, making them more effective in targeting specific biological pathways.
In the realm of drug discovery, Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate has been explored for its potential in addressing various therapeutic challenges. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in inflammatory and infectious diseases. The amino group at position 5 and the carboxylate moiety at position 6 provide multiple sites for chemical modification, enabling the design of molecules with tailored pharmacokinetic properties.
One of the most intriguing aspects of this compound is its application in the synthesis of kinase inhibitors. Kinases are critical enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. The incorporation of the difluoromethyl group into the pyridine core has been shown to improve the binding affinity to kinase active sites, leading to more potent and selective inhibitors. This has opened up new avenues for developing targeted therapies that can effectively modulate these crucial signaling pathways.
Furthermore, Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate has been utilized in the development of antiviral agents. The structural motif present in this compound exhibits inhibitory activity against certain viral proteases, which are essential for viral replication. By targeting these proteases, researchers aim to develop drugs that can disrupt viral life cycles without causing significant side effects to host cells. This approach has shown promise in preclinical studies and is being further investigated for potential clinical applications.
The compound's versatility also extends to its use as a precursor in agrochemical research. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests. Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate serves as a key intermediate in synthesizing novel agrochemicals that offer improved efficacy and environmental safety.
From a synthetic chemistry perspective, Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate exemplifies the importance of functional group diversity in drug discovery. The combination of an amino group, a carboxylate moiety, and a difluoromethyl substituent provides multiple opportunities for chemical manipulation, allowing chemists to explore a wide range of structural variations. This flexibility is crucial for optimizing drug candidates for better pharmacological profiles.
The latest advancements in computational chemistry have further enhanced the utility of Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate. High-throughput virtual screening techniques have enabled researchers to rapidly evaluate thousands of compounds for their potential biological activity. By integrating experimental data with computational models, scientists can identify promising candidates more efficiently, reducing the time and cost associated with traditional drug discovery processes.
In conclusion, Ethyl 5-amino-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS No. 1805142-12-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents. As our understanding of biological pathways continues to evolve, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine and agriculture.
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